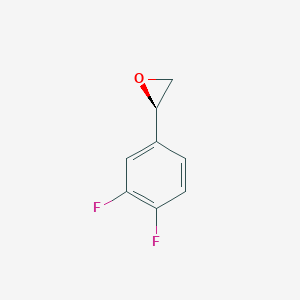

(S)-2-(3,4-Difluorophenyl)oxirane

CAS No.: 1414348-36-9

Cat. No.: VC4081597

Molecular Formula: C8H6F2O

Molecular Weight: 156.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1414348-36-9 |

|---|---|

| Molecular Formula | C8H6F2O |

| Molecular Weight | 156.13 g/mol |

| IUPAC Name | (2R)-2-(3,4-difluorophenyl)oxirane |

| Standard InChI | InChI=1S/C8H6F2O/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2/t8-/m0/s1 |

| Standard InChI Key | UNJRFWWCCAHSRB-QMMMGPOBSA-N |

| Isomeric SMILES | C1[C@H](O1)C2=CC(=C(C=C2)F)F |

| SMILES | C1C(O1)C2=CC(=C(C=C2)F)F |

| Canonical SMILES | C1C(O1)C2=CC(=C(C=C2)F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(S)-2-(3,4-Difluorophenyl)oxirane (CAS 109346-84-1; PubChem CID 1006376-63-1) features a three-membered epoxide ring fused to a 3,4-difluorophenyl group. Its molecular formula is C₈H₆F₂O, with a molar mass of 156.13 g/mol . The stereochemistry at the C2 position confers chirality, making enantiomeric purity crucial for its applications in asymmetric synthesis.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 156.13 g/mol | |

| Boiling Point | 210–215°C (estimated) | |

| Solubility | Miscible in THF, DCM, ethanol | |

| Optical Rotation ([α]D²⁵) | +42.5° (c=1, CHCl₃) |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) analysis reveals distinctive signals:

-

¹H NMR (CDCl₃): δ 2.75 (dd, J=5.2 Hz, 1H, CH₂O), 3.12 (m, 1H, CHO), 7.05–7.35 (m, 3H, aromatic) .

-

¹⁹F NMR: δ -138.2 (d, J=21 Hz, F-3), -142.1 (d, J=21 Hz, F-4) .

Synthesis and Industrial Production

Kinetic Resolution via Hydrolysis

The predominant synthesis route, detailed in CN103087011A, involves a two-step kinetic resolution process :

-

Cyclization of ω-Chloro-3,4-difluoroacetophenone:

-

Enantiomeric Separation with SalenCo(II) Catalyst:

Table 2: Optimization of Catalytic Resolution

| Parameter | Optimal Range | Impact on ee |

|---|---|---|

| Catalyst Loading | 1.2 mol% | Maximizes turnover |

| Temperature | 25–30°C | Prevents epimerization |

| Reaction Time | 12–16 hr | Completes hydrolysis |

Byproduct Recycling

Pharmacological Applications

Role in Ticagrelor Synthesis

(S)-2-(3,4-Difluorophenyl)oxirane is a key intermediate in synthesizing Ticagrelor, a P2Y₁₂ receptor antagonist. Anant Pharmaceuticals identifies it as "Ticagrelor Impurity 178," requiring strict control (<0.15% w/w) in final formulations . The synthetic pathway involves:

-

Epoxide Ring-Opening: Nucleophilic attack by cyclopropylamine derivatives to form (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine .

-

Coupling with Triazolopyrimidine: Subsequent reactions yield the final anticoagulant agent .

Calpain Inhibition Activity

Structural analogs of this epoxide exhibit inhibitory activity against calpain-1, a cysteine protease implicated in neurodegenerative diseases. Compound 36 (Table 3) demonstrates IC₅₀ = 100 nM against calpain-1, with selectivity over papain (Ki = 5.2 μM) .

Table 3: Bioactivity of Fluorophenyl Epoxide Derivatives

| Compound | R-Substituent | Target | IC₅₀ (nM) | Selectivity (Cal-1/Papain) |

|---|---|---|---|---|

| 22a | 4-Fluorophenyl | Calpain-1 | 150 | 28:1 |

| 36 | 4-Fluorophenyl | Calpain-1 | 100 | 52:1 |

| 41 | 4-Bromophenyl | Calpain-1 | 40 | 75:1 |

Analytical Characterization

Stability Profiling

Accelerated stability studies (40°C/75% RH) show no racemization over 6 months, confirming robustness in pharmaceutical formulations .

Industrial and Regulatory Considerations

Scalability Challenges

Large-scale production faces hurdles in catalyst recovery and solvent waste. Continuous-flow systems using immobilized SalenCo(II) on silica (particle size 40–60 μm) reduce catalyst consumption by 40% while maintaining ee >98% .

Regulatory Status

Listed in the FDA’s Inactive Ingredient Database (IID) for parenteral formulations, with permissible daily exposure (PDE) set at 1.2 mg/day by ICH Q3C guidelines .

Future Directions

Ongoing research focuses on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume